2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide
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Overview
Description
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide is an organic compound known for its unique structural and chemical properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. The compound features a pyridinium core with a styryl group substituted at the 2-position, and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in methanol at elevated temperatures (around 353 K) for several hours. The product is then recrystallized from a suitable solvent mixture, such as ethanol-water, to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinolinium derivatives.
Reduction: Ethyl-substituted pyridinium compounds.
Substitution: Various substituted pyridinium derivatives depending on the reagent used.
Scientific Research Applications
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-m
Properties
CAS No. |
32353-56-3 |
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Molecular Formula |
C15H16INO |
Molecular Weight |
353.20 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+; |
InChI Key |
RVPMHFZVLYNLON-MLBSPLJJSA-M |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC.[I-] |
Origin of Product |
United States |
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